(E)-1-(5-Nitrofuran-2-yl)-N-(pyridin-3-yl)methanimine
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Overview
Description
N-((5-Nitrofuran-2-yl)methylene)pyridin-3-amine is a heterocyclic compound that features both a furan ring and a pyridine ring. The presence of the nitro group on the furan ring and the methylene bridge linking it to the pyridine ring gives this compound unique chemical and biological properties. It is of interest in medicinal chemistry due to its potential antimicrobial and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Nitrofuran-2-yl)methylene)pyridin-3-amine typically involves the condensation reaction between 5-nitrofuraldehyde and 3-aminopyridine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the methylene bridge between the furan and pyridine rings.
Industrial Production Methods
In an industrial setting, the synthesis of N-((5-Nitrofuran-2-yl)methylene)pyridin-3-amine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-((5-Nitrofuran-2-yl)methylene)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group on the furan ring can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The methylene bridge can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the methylene bridge.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of reduced derivatives with different functional groups.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
N-((5-Nitrofuran-2-yl)methylene)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial properties against various bacterial strains.
Medicine: Investigated for its anticancer activities and potential use in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-((5-Nitrofuran-2-yl)methylene)pyridin-3-amine involves its interaction with cellular targets. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components such as DNA and proteins. This leads to the antimicrobial and anticancer effects observed with this compound. The methylene bridge and the pyridine ring also play a role in stabilizing the compound and enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-((5-Nitrofuran-2-yl)methylene)aniline: Similar structure but with an aniline group instead of a pyridine ring.
N-((5-Nitrofuran-2-yl)methylene)benzylamine: Contains a benzylamine group instead of a pyridine ring.
N-((5-Nitrofuran-2-yl)methylene)thiazole-2-amine: Features a thiazole ring instead of a pyridine ring.
Uniqueness
N-((5-Nitrofuran-2-yl)methylene)pyridin-3-amine is unique due to the presence of both the furan and pyridine rings, which contribute to its distinct chemical and biological properties. The combination of these rings with the nitro group and methylene bridge enhances its potential as an antimicrobial and anticancer agent, making it a valuable compound for further research and development.
Properties
CAS No. |
111875-20-8 |
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Molecular Formula |
C10H7N3O3 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
1-(5-nitrofuran-2-yl)-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C10H7N3O3/c14-13(15)10-4-3-9(16-10)7-12-8-2-1-5-11-6-8/h1-7H |
InChI Key |
HJCWKYCHNPOJHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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